2-Methyl-4-nitrosophenol

Description

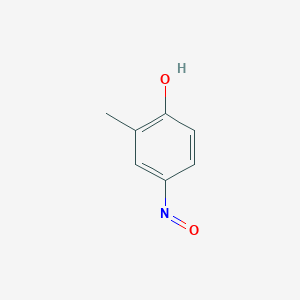

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-nitrosophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-5-4-6(8-10)2-3-7(5)9/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMTVEXBJLIRTEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1065427, DTXSID30879084 | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 2-methyl-, 4-oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHENOL, 2-METHYL-4-NITROSO- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30879084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6971-38-6, 13362-33-9 | |

| Record name | 2-Methyl-4-nitrosophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6971-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitroso-o-cresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006971386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 2-methyl-, 4-oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013362339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC66508 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66508 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 2-methyl-, 4-oxime | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 2-methyl-, 4-oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHENOL, 2-METHYL-4-NITROSO- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30879084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitroso-o-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.451 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-methyl-p-benzoquinone 4-oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.103 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Methyl-2,5-cyclohexadiene-1,4-dione 4-oxime | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EY968ED2LD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Methyl-4-nitrosophenol synthesis from o-cresol

An In-Depth Technical Guide to the Synthesis of 2-Methyl-4-nitrosophenol from o-Cresol

This guide provides a comprehensive technical overview for the synthesis of this compound, a significant chemical intermediate, through the electrophilic nitrosation of o-cresol. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the reaction mechanism, a field-proven experimental protocol, critical safety considerations, and methods for product purification and analysis.

Introduction and Strategic Overview

This compound, also known as p-nitroso-o-cresol, is a valuable compound primarily utilized as a precursor in the synthesis of various organic molecules, including dyes and pharmaceuticals. For instance, it can be oxidized to form 2-methyl-4-nitrophenol, another important chemical intermediate.[1] The synthesis from o-cresol is a classic example of electrophilic aromatic substitution, where careful control of reaction conditions is paramount to achieving a high yield of the desired product while minimizing side reactions. This guide elucidates the causal relationships behind the procedural steps, ensuring a robust and reproducible synthesis.

Reaction Principle and Mechanism

The synthesis proceeds via the nitrosation of o-cresol using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically sulfuric acid (H₂SO₄).

Causality of Reagent Choice:

-

Sodium Nitrite (NaNO₂): A stable and readily available source of the nitrite ion.

-

Sulfuric Acid (H₂SO₄): A strong, non-volatile acid that protonates the nitrite ion to form nitrous acid and subsequently the active electrophile, the nitrosonium ion (NO⁺).

-

o-Cresol: The aromatic substrate. The hydroxyl (-OH) and methyl (-CH₃) groups are both electron-donating and thus activating, directing electrophilic attack to the ortho and para positions. The hydroxyl group is a much stronger activator than the methyl group. The position para to the powerful hydroxyl group is sterically unhindered and electronically favored, leading to the selective formation of this compound.

The reaction mechanism can be summarized in the following steps:

-

Formation of the Electrophile: Sulfuric acid protonates sodium nitrite to form nitrous acid, which is then further protonated and loses water to generate the highly reactive nitrosonium ion (NO⁺).

-

Electrophilic Attack: The electron-rich aromatic ring of o-cresol attacks the nitrosonium ion. The attack occurs predominantly at the C4 position (para to the -OH group) due to its strong activating and directing effect.

-

Rearomatization: The resulting carbocation intermediate (a Wheland intermediate) loses a proton to restore the aromaticity of the ring, yielding the final product, this compound.

The product exists in a tautomeric equilibrium with its quinone monoxime form, which can be a key aspect of its subsequent reactivity.[2]

Caption: Figure 1: Reaction Mechanism for the Nitrosation of o-Cresol.

Detailed Experimental Protocol

This protocol is adapted from established laboratory procedures and is designed for reliability and safety.[3] All operations must be conducted within a certified chemical fume hood.

Reagents and Equipment

-

Reagents:

-

o-Cresol (C₇H₈O)

-

Sodium nitrite (NaNO₂)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Sodium Carbonate (Na₂CO₃)

-

Activated Carbon

-

Ice

-

-

Equipment:

-

Large glass flask (e.g., 5 L beaker or flask)

-

Dropping funnel

-

Mechanical or magnetic stirrer

-

Thermometer

-

Buchner funnel and filtration apparatus

-

Beakers, graduated cylinders

-

Quantitative Data Summary

| Reagent | Formula | Molar Mass ( g/mol ) | Amount Used | Moles (approx.) | Role |

| o-Cresol | C₇H₈O | 108.14 | 54.0 g | 0.50 | Substrate |

| Sodium Nitrite | NaNO₂ | 69.00 | 34.5 g | 0.50 | Nitrosating Agent Precursor |

| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 18.5 mL | 0.34 | Acid Catalyst |

Step-by-Step Synthesis Procedure

-

Preparation of Reaction Mixture: In a large glass flask, dissolve 54.0 g of o-cresol and 34.5 g of sodium nitrite in 4 liters of ice-water. The use of ice-water is critical to maintain a low temperature from the outset.

-

Cooling: Place the flask in an ice bath and begin stirring. Ensure the internal temperature of the solution is maintained between 5-10°C. This temperature control is the most critical parameter to prevent side reactions and decomposition.

-

Acid Addition: Prepare a dilute solution of sulfuric acid by slowly and carefully adding 18.5 mL of concentrated sulfuric acid to 500 mL of water in a separate beaker (Always add acid to water). Cool this acid solution.

-

Nitrosation Reaction: Transfer the cooled, dilute sulfuric acid solution to a dropping funnel. Add the acid dropwise to the stirred cresol-nitrite solution over a period of 30-60 minutes.[3] The slow addition rate is essential to manage the exothermic reaction and keep the temperature within the 5-10°C range.

-

Reaction Completion: After the acid addition is complete, continue stirring the mixture in the ice bath and let it stand for an additional 2 hours to ensure the reaction goes to completion.[3] A brown solid product should precipitate.

-

Initial Isolation: Filter the crude brown solid product using a Buchner funnel.

-

Purification:

-

Transfer the crude solid to a beaker and dissolve it in a 10% sodium carbonate solution. The nitrosophenol is acidic and will form a soluble sodium salt.

-

Add a small amount of activated carbon to the solution to adsorb colored impurities and stir for 15-20 minutes.

-

Filter the solution to remove the activated carbon and any other insoluble impurities.

-

Slowly add dilute sulfuric acid to the filtrate with stirring until the solution is acidic. This will precipitate the purified this compound.

-

-

Final Product Collection: Filter the purified product, which should appear as orange-brown scales. Wash the solid with a small amount of cold water to remove residual acid.

-

Drying: Dry the product in a desiccator or a vacuum oven at a low temperature. The expected yield is 40-45 g, and the melting point should be approximately 134°C.[3]

Caption: Figure 2: Experimental Workflow for Synthesis and Purification.

Safety, Handling, and Waste Disposal

Strict adherence to safety protocols is mandatory. The reagents and product have significant hazards.

-

Hazard Assessment:

-

o-Cresol: Toxic if swallowed or in contact with skin.[4][5] It is corrosive and causes severe skin and eye burns.[4][6] It may also cause damage to the liver and kidneys.[6] Handle only with appropriate personal protective equipment (PPE).

-

Sodium Nitrite: A strong oxidizer that may intensify fires.[7][8][9] It is acutely toxic if swallowed or inhaled.[7][9] Contact with acids can release toxic nitrogen oxide fumes.

-

Sulfuric Acid: Severely corrosive and causes serious burns upon contact with skin and eyes.

-

Nitroso Compounds: C-nitroso and N-nitroso compounds as a class are known for their potential toxicity and carcinogenic properties, necessitating extreme care in handling.[10][11]

-

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are required.

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).[12]

-

Skin Protection: A lab coat must be worn. Ensure no skin is exposed.[4][6]

-

Respiratory Protection: All operations must be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors or dust.[6][7]

-

-

Waste Disposal:

-

Waste containing nitroso compounds should be treated as hazardous. Do not dispose of it down the drain.

-

Collect all aqueous filtrates and solid waste in a dedicated, clearly labeled hazardous waste container.[13]

-

Chemical degradation is a preferred method for disposal. A common procedure involves reduction using an aluminum-nickel alloy in a strongly basic solution, which breaks down the nitroso group.[13][14] This should only be performed by trained personnel.

-

Always follow your institution's specific Environmental Health and Safety (EHS) guidelines for hazardous waste disposal.[13]

-

Characterization and Analysis

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

-

Melting Point Determination: A sharp melting point close to the literature value (134°C) is a good indicator of purity.[3]

-

Spectroscopy:

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups such as O-H, C-H (aromatic and methyl), C=C (aromatic), N=O, and C-N bonds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.

-

-

Chromatography:

-

High-Performance Liquid Chromatography (HPLC): An effective method for assessing the purity of the product and quantifying any remaining starting material or byproducts.[15]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to separate and identify volatile components, confirming the molecular weight of the product.[16]

-

Conclusion

The synthesis of this compound from o-cresol is a well-established procedure that provides good yields when executed with precision. The success of this synthesis hinges on rigorous temperature control to direct the electrophilic substitution to the desired position and to prevent the formation of undesirable byproducts. The inherent toxicity and reactivity of the materials involved demand a disciplined approach to safety, including the use of appropriate personal protective equipment and adherence to proper waste disposal protocols. The analytical methods outlined provide a robust framework for verifying the quality of the final product, ensuring its suitability for subsequent research and development applications.

References

-

Preparation of this compound. PrepChem.com. [Link]

-

Material Safety Data Sheet - o-Cresol, 98%. Cole-Parmer. [Link]

-

Material Safety Data Sheet Material Name: Sodium Nitrite. Chem One. [Link]

-

Sodium Nitrite, High Purity Special Granular Grade Safety Data Sheet. Chemtrade Logistics Inc. [Link]

-

Preparation of 2-methyl-4-nitrophenol. PrepChem.com. [Link]

-

Some effects of phenol- and thiol-nitrosation reactions on N-nitrosamine formation. PubMed. [Link]

-

o-Cresol - SAFETY DATA SHEET. Penta chemicals. [Link]

-

Safety Data Sheet: Sodium nitrite. Carl ROTH. [Link]

-

Decontamination and Disposal of Nitrosoureas and Related /V-Nitroso Compounds. AACR Journals. [Link]

-

Safety Data Sheet: sodium nitrite. Chemos GmbH&Co.KG. [Link]

-

Safety Data Sheet: o-Cresol red. Carl ROTH. [Link]

-

Decontamination and disposal of nitrosoureas and related N-nitroso compounds. PubMed. [Link]

-

Nitrosation reactions of phenolic compounds. ResearchGate. [Link]

-

Effect of the concentration of o-cresol on the pseudo-®rst-order rate constant of nitrosation. ResearchGate. [Link]

-

Synthesis of 2-methyl-4-nitrophenol from benzene? Chemistry Stack Exchange. [Link]

-

Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. ResearchGate. [Link]

-

Electrophilic aromatic substitution. Part 23. The nitration of phenol and the cresols in aqueous sulphuric acid. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Rapid and Sensitive Determination of 4-nitrophenol, 3-methyl-4-nitrophenol, 4,6-dinitro-o-cresol, Parathion-Methyl, Fenitrothion, and Parathion-Ethyl by Liquid Chromatography With Electrochemical Detection. PubMed. [Link]

-

Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]

-

Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. ACS Omega. [Link]

- Process for the preparation of 4-nitro-m-cresol.

-

Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. [Link]

-

High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material. Semantic Scholar. [Link]

- Process for the production of nitroso-meta-cresol and its application to the separation of meta-cresol and para-cresol.

- Preparation method of p-nitro-o-cresol.

- Method for producing 4-amino-m-cresol.

-

2-Methyl-4-nitrophenol. PubChem, National Institutes of Health. [Link]

-

Preparations of C-Nitroso Compounds. PubMed Central, National Institutes of Health. [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. Some effects of phenol- and thiol-nitrosation reactions on N-nitrosamine formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. pentachemicals.eu [pentachemicals.eu]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. Sodium Nitrite SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 8. hillbrothers.com [hillbrothers.com]

- 9. chemtradelogistics.com [chemtradelogistics.com]

- 10. UNDERSTANDING N-NITROSO COMPOUNDS: BENEFITS, TYPES, AND SAFETY - AquigenBio [aquigenbio.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. carlroth.com:443 [carlroth.com:443]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Decontamination and disposal of nitrosoureas and related N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-4-nitrosophenol

Introduction

2-Methyl-4-nitrosophenol, a fascinating aromatic compound, holds a significant position in synthetic organic chemistry. Its unique molecular architecture, characterized by the presence of hydroxyl, methyl, and nitroso functional groups on a benzene ring, imparts a rich and complex chemical personality. This guide offers an in-depth exploration of the core physicochemical properties of this compound, providing researchers, scientists, and drug development professionals with the foundational knowledge required for its effective application. A crucial aspect of its chemistry, which will be explored herein, is its existence in a tautomeric equilibrium between the phenol-nitroso form and a quinone-oxime form. Understanding this equilibrium is paramount to predicting its reactivity and spectroscopic behavior. This document moves beyond a simple recitation of data, delving into the causality behind its properties and providing field-proven experimental protocols for their validation.

Chemical Identity and Molecular Structure

A clear understanding of a compound's identity is the bedrock of any scientific investigation. This compound is known by several names, and its identity is definitively established by its CAS Registry Number.

-

IUPAC Name: this compound

-

Common Synonyms: p-Nitroso-o-cresol

-

CAS Number: 6971-38-6

-

Molecular Formula: C₇H₇NO₂

The structure of this compound is not static. It exists as a mixture of two tautomers in equilibrium: the nitrosophenol form and the quinone monoxime form. This dynamic relationship is a defining characteristic of p-nitrosophenols and profoundly influences their chemical and physical properties.

Caption: Tautomeric equilibrium of this compound.

Core Physicochemical Properties

The utility of a chemical compound is largely dictated by its physical and chemical properties. The following table summarizes the key physicochemical data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇NO₂ | |

| Molecular Weight | 137.14 g/mol | Calculated |

| Appearance | Orange-brown scales or solid | [1] |

| Melting Point | 134 °C | [1] |

| Solubility | Soluble in 10% sodium carbonate solution | [1] |

| Acidity (pKa) | Data not available in searched sources; expected to be acidic due to the phenolic hydroxyl group. |

In-Depth Analysis of Physicochemical Characteristics

Melting Point: An Indicator of Purity

The melting point of a crystalline solid is a critical physical constant used for both identification and purity assessment. Pure crystalline compounds typically exhibit a sharp melting point, melting over a narrow range of 1-2°C.[2] The presence of impurities generally causes a depression in the melting point and a broadening of the melting range.[2] For this compound, a sharp melting point at 134°C is indicative of a high degree of purity.[1] This value is determined after purification, which can involve recrystallization or dissolution in a basic solution followed by reprecipitation with acid.[1]

Solubility Profile: Structure-Driven Interactions

The solubility of this compound is a direct consequence of its molecular structure. The presence of the polar hydroxyl (-OH) and nitroso (-NO) groups allows for hydrogen bonding with polar solvents like water. However, the nonpolar benzene ring and the methyl (-CH₃) group contribute to its solubility in organic solvents.

Its acidic nature, conferred by the phenolic hydroxyl group, leads to significantly enhanced solubility in aqueous basic solutions, such as 10% sodium carbonate or sodium hydroxide.[1][3] In these solutions, the phenol is deprotonated to form the corresponding phenolate salt, which is ionic and thus highly water-soluble. This property is often exploited during its purification.[1]

Synthesis and Context

A common and effective method for the preparation of this compound is the nitrosation of o-cresol.[1] In this reaction, o-cresol is treated with sodium nitrite in an acidic aqueous solution at low temperatures (5-10°C).[1] The electrophilic nitrosonium ion (NO⁺), generated in situ from nitrous acid, attacks the electron-rich aromatic ring of o-cresol, preferentially at the para position to the strongly activating hydroxyl group, to yield the final product.[1] This synthesis highlights its role as a direct derivative of readily available starting materials.

Experimental Protocols: A Practical Guide

To ensure scientific integrity, the theoretical data presented must be verifiable through robust experimental protocols. The following sections provide step-by-step methodologies for determining the key physicochemical properties of this compound.

Protocol 1: Melting Point Determination (Capillary Method)

This protocol outlines the standard capillary method for accurate melting point determination, a technique widely recognized by pharmacopeias.[4]

Caption: Workflow for Melting Point Determination.

Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, crush any coarse crystals using a mortar and pestle.[4]

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end gently on a hard surface to pack the sample down into a compact column of 2-4 mm in height.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[5]

-

Approximate Determination: If the melting point is unknown, perform a rapid determination by heating quickly to get an approximate range.[2]

-

Accurate Determination: For an accurate measurement, heat the block rapidly to a temperature about 15-20°C below the expected melting point (134°C).

-

Heating Rate: Decrease the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.

-

Observation: Observe the sample closely through the magnifying lens.

-

Record Temperatures: Record the temperature at which the first drop of liquid appears (T_initial) and the temperature at which the last solid crystal melts (T_final). The melting range is T_initial to T_final.

-

Verification: Conduct at least two more determinations to ensure the results are consistent.

Protocol 2: Qualitative Solubility Determination

This protocol provides a systematic approach to characterizing the solubility of this compound in various solvents.[3][6]

Caption: Workflow for Qualitative Solubility Testing.

Methodology:

-

Sample Preparation: Place approximately 25 mg of this compound into a small test tube.

-

Water Solubility: Add 0.75 mL of deionized water in portions, shaking vigorously after each addition. Observe if the solid dissolves completely. The compound is expected to be sparingly soluble.

-

Aqueous Base Solubility: In a new test tube with ~25 mg of the sample, add 0.75 mL of 5% aqueous sodium hydroxide (NaOH) solution. Shake vigorously. A positive test (dissolution) indicates an acidic compound.[3][6]

-

Aqueous Acid Solubility: In a new test tube with ~25 mg of the sample, add 0.75 mL of 5% aqueous hydrochloric acid (HCl). Shake vigorously. Lack of solubility confirms the absence of a basic functional group.[3][6]

-

Organic Solvent Solubility: Test for solubility in common organic solvents like ethanol, acetone, and diethyl ether using the same procedure as in step 2.

-

Classification: Based on the results, classify the compound. Solubility in NaOH but not in HCl or water categorizes it as a weak acid (Class Aw).[6]

Conclusion

This compound is a compound defined by its tautomeric nature and the interplay of its functional groups. Its physicochemical properties, including a distinct melting point of 134°C and characteristic solubility in aqueous bases, are direct manifestations of its molecular structure. The experimental protocols detailed in this guide provide a framework for the empirical validation of these properties, ensuring data integrity and reproducibility. For researchers in synthetic chemistry and drug development, a thorough understanding of these fundamental characteristics is not merely academic; it is essential for the manipulation, purification, and successful application of this versatile chemical intermediate.

References

- [No Author]. (n.d.). 2-METHYL-4-NITROPHENOL 99-53-6 wiki.

- PrepChem.com. (n.d.). Preparation of this compound.

-

Sangenis, S., et al. (n.d.). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. NIH. Retrieved from [Link]

- Guidechem. (n.d.). 2-methyl-4-nitrophenol 99-53-6.

- thinkSRS.com. (n.d.). Melting Point Determination.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

- [No Author]. (n.d.). pH effects on absorption spectra: pKa determination by spectrophotometric method.

- University of Calgary. (n.d.). Melting point determination.

-

National Center for Biotechnology Information. (n.d.). 2-Methyl-4-nitrophenol. PubChem. Retrieved from [Link]

- PrepChem.com. (n.d.). Preparation of 2-methyl-4-nitrophenol.

- Westlab Canada. (2023, May 8). Measuring the Melting Point.

- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?

- Scribd. (2019, September 26). Experiment 5: Spectrophotometric Determination of Pka.

- ChemicalBook. (n.d.). 2-Methyl-4-nitrophenol synthesis.

- Sigma-Aldrich. (n.d.). 2-Methyl-4-nitrophenol 97 99-53-6.

- [No Author]. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- SSERC. (n.d.). Melting point determination.

- eGyanKosh. (n.d.). EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY.

- Chemistry Stack Exchange. (2015, November 30). Synthesis of 2-methyl-4-nitrophenol from benzene?

- ECHEMI. (n.d.). Synthesis of 2-methyl-4-nitrophenol from benzene?

- ASTM. (2023, April 25). E324 Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals.

- [No Author]. (n.d.). Classification of organic compounds by solubility.

- Shandong Voyage Chemical. (n.d.). 2-METHYL-4-NITROPHENOL CAS 99-53-6.

- University of Louisiana Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa.

- [No Author]. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- ChemicalBook. (n.d.). 99-53-6(2-Methyl-4-nitrophenol) Product Description.

- ChemicalBook. (2025, September 25). 2-Methyl-4-nitrophenol.

- Pharmaffiliates. (n.d.). CAS No : 99-53-6 | Product Name : 2-Methyl-4-nitrophenol.

- Stenutz. (n.d.). 2-nitro-4-methylphenol.

- ChemWhat. (n.d.). 2-METHYL-4-NITROPHENOL CAS#: 99-53-6.

- Stenutz. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). This compound AldrichCPR.

- PubChemLite. (n.d.). 2-isopropyl-5-methyl-4-nitrosophenol (C10H13NO2).

-

National Center for Biotechnology Information. (n.d.). 4-Methyl-2-nitrophenol. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Nitrophenol. PubChem. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-Methyl-4-nitrophenol (CAS No. 99-53-6): Synthesis, Identification, and Safety

A Note on Chemical Identification: This guide focuses on 2-Methyl-4-nitrophenol (CAS No. 99-53-6). It is important to distinguish this compound from its nitroso analogue, 2-Methyl-4-nitrosophenol (CAS No. 623-20-1), as the nomenclature is similar. This document will exclusively address the nitrophenol compound.

Introduction

2-Methyl-4-nitrophenol, also known as 4-nitro-o-cresol, is a significant chemical intermediate in organic synthesis.[1] It belongs to the family of nitrophenols and is characterized by a phenol ring substituted with a methyl group and a nitro group. This compound appears as a pale yellow to brown crystalline solid.[1][2][3] Its utility spans various research and industrial applications, including its use as a starting material for more complex molecules and as a subject of study in atmospheric chemistry.[4] This guide provides a comprehensive overview of its chemical and physical properties, established synthesis routes, analytical identification methods, and essential safety and handling protocols.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 2-Methyl-4-nitrophenol is fundamental for its application and safe handling.

| Property | Value | Source |

| CAS Number | 99-53-6 | [1][2][3][5][6] |

| Molecular Formula | C7H7NO3 | [2][5][6][7] |

| Molecular Weight | 153.14 g/mol | [5][6][7] |

| Appearance | Pale yellow to brown crystalline solid | [1][2][3] |

| Melting Point | 93-98 °C | [4][5] |

| Boiling Point | 311 °C at 760 mmHg | [2] |

| Density | 1.3 g/cm³ | [2] |

| Flash Point | 143.1 °C | [2] |

| IUPAC Name | 2-methyl-4-nitrophenol | [8] |

Synthesis of 2-Methyl-4-nitrophenol

Several synthetic routes for the preparation of 2-Methyl-4-nitrophenol have been established. The choice of method often depends on the desired yield, purity, and available starting materials.

Synthesis from o-Cresol

A common laboratory-scale synthesis involves the nitrosation of o-cresol followed by oxidation.

-

Step 1: Nitrosation of o-Cresol

-

o-Cresol is dissolved in iced water containing sodium nitrite.

-

A dilute solution of sulfuric acid is added dropwise while maintaining a low temperature (5-10 °C) with constant stirring.

-

The reaction mixture is left to stand in the cold for a couple of hours to allow for the precipitation of this compound.[9]

-

-

Step 2: Oxidation to 2-Methyl-4-nitrophenol

-

The intermediate, this compound, is dissolved in an aqueous solution of sodium hydroxide and potassium ferricyanide.

-

The mixture is allowed to stand at room temperature for two days to ensure complete oxidation.

-

The solution is then acidified with sulfuric acid, leading to the precipitation of 2-methyl-4-nitrophenol, which can be collected by filtration.[10]

-

Synthesis from 2-Methyl-4-nitroaniline

An alternative method involves the hydrolysis of 2-methyl-4-nitroaniline.

-

Reaction Protocol:

-

2-Methyl-4-nitroaniline is heated to reflux in an aqueous solution of sodium hydroxide for an extended period (approximately 50 hours).

-

After cooling and dilution with water, the solution is filtered.

-

The filtrate is then acidified with hydrochloric acid to a pH of about 3, causing the precipitation of 2-methyl-4-nitrophenol.

-

The resulting solid is washed with water and dried to yield the final product with high purity.[7]

-

Sources

- 1. guidechem.com [guidechem.com]

- 2. echemi.com [echemi.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 2-Methyl-4-nitrophenol | 99-53-6 [chemicalbook.com]

- 5. chemwhat.com [chemwhat.com]

- 6. scbt.com [scbt.com]

- 7. 2-Methyl-4-nitrophenol synthesis - chemicalbook [chemicalbook.com]

- 8. 2-Methyl-4-nitrophenol | C7H7NO3 | CID 7442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. prepchem.com [prepchem.com]

- 10. prepchem.com [prepchem.com]

Introduction: The Dynamic Nature of Nitrosophenol-Quinone Monoxime Tautomerism

An In-depth Technical Guide to the Tautomerism of 2-Methyl-4-nitrosophenol and o-Benzoquinone Monoxime

For Researchers, Scientists, and Drug Development Professionals

Tautomerism, the chemical phenomenon where a compound exists in two or more readily interconvertible structural forms, plays a pivotal role in the reactivity, biological activity, and material properties of molecules.[1] A particularly significant class of this isomerism is the equilibrium between nitrosophenol and quinone monoxime forms. This guide provides a detailed exploration of this tautomerism in two key compounds: this compound and o-benzoquinone monoxime. Understanding this dynamic equilibrium is crucial for professionals in drug development and materials science, as the predominant tautomeric form can dictate a molecule's interaction with biological targets, its solubility, and its stability.

This document delves into the synthetic methodologies, the structural evidence from spectroscopic and computational analyses, and the experimental protocols designed to probe these fascinating molecular systems. The narrative is structured to provide not just procedural steps, but the underlying scientific rationale, ensuring a comprehensive understanding for both seasoned researchers and those new to the field.

Part 1: The Case of this compound and its Quinone Monoxime Tautomer

The tautomeric equilibrium between p-nitrosophenols and their corresponding quinone monoximes is a classic example of this structural dynamism. The presence of a methyl group in the ortho position, as in this compound, introduces electronic and steric influences on the equilibrium.

Synthesis of this compound

The synthesis of this compound is typically achieved through the nitrosation of o-cresol. This reaction is sensitive to temperature and pH, requiring careful control to achieve a good yield.

Experimental Protocol: Synthesis via Nitrosation of o-Cresol

-

Dissolution: In a large flask, dissolve 54 g of o-cresol and 34.5 g of sodium nitrite in 4 liters of ice-water. The use of a large volume of ice-water is critical to dissipate the heat generated during the reaction and maintain a low temperature.[2]

-

Acidification: Prepare a solution of 18.5 ml of concentrated sulfuric acid in 500 ml of water. Add this acid solution dropwise to the cresol-nitrite mixture over a period of 30-60 minutes, while ensuring vigorous stirring. The temperature must be maintained between 5-10°C. This slow, controlled addition of acid generates the nitrosating agent, nitrous acid (in situ), and prevents side reactions.

-

Reaction Completion and Isolation: After the addition of acid is complete, allow the reaction mixture to stand in the cold for 2 hours to ensure complete precipitation of the product.[2]

-

Filtration and Initial Purification: Filter the resulting brown solid. For purification, dissolve the crude product in a 10% sodium carbonate solution. The phenolic nature of the product allows it to form a water-soluble sodium salt, leaving behind insoluble impurities.

-

Decolorization and Reprecipitation: Treat the sodium carbonate solution with activated carbon to remove colored impurities, followed by filtration.

-

Final Product Isolation: Slowly add the filtered solution to an excess of dilute sulfuric acid. This re-protonates the phenolate, causing the purified this compound to precipitate. Filter the orange-brown solid, wash with water, and dry. The expected yield is 40-45 g with a melting point of 134°C.[2]

The Tautomeric Equilibrium

This compound exists in equilibrium with its tautomer, 2-Methyl-1,4-benzoquinone monoxime. While the nitrosophenol form benefits from the aromaticity of the benzene ring, the quinone monoxime form often proves to be more stable due to the formation of a more favorable conjugated system and the greater stability of the oxime group compared to the nitroso group.[3][4]

Caption: Tautomeric equilibrium of this compound.

Spectroscopic and Computational Evidence

The existence and position of the tautomeric equilibrium are investigated through various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for distinguishing between the two forms. The aromatic protons of the nitrosophenol tautomer will exhibit chemical shifts in the typical aromatic region (δ 6.5-8.0 ppm), whereas the olefinic protons of the quinone monoxime will appear in a different region. The presence of two sets of signals can indicate a dynamic equilibrium.

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear markers for each tautomer. The nitrosophenol form will show a characteristic O-H stretching band, while the quinone monoxime form will exhibit a C=O stretching frequency (around 1650-1680 cm-1) and a C=N stretching band.[5]

-

UV-Visible Spectroscopy: The two tautomers have distinct electronic structures and thus different absorption maxima. The nitrosophenol form typically has an absorption band associated with the nitroso group.[6] The quinonoid form, with its extended conjugation, will have a different absorption profile. Changes in the absorption spectrum with solvent polarity or pH provide strong evidence for a shift in the tautomeric equilibrium.

-

Computational Studies: Ab initio and Density Functional Theory (DFT) calculations are instrumental in determining the relative thermodynamic stabilities of the tautomers. Studies on related systems have shown that the quinonoid form is often energetically favored, which aligns with experimental observations where this form predominates.[7]

| Technique | This compound (Aromatic Tautomer) | 2-Methyl-1,4-benzoquinone-4-oxime (Quinonoid Tautomer) |

| 1H NMR | Aromatic C-H signals (δ ~6.5-8.0 ppm), phenolic O-H signal. | Olefinic C-H signals, oxime N-OH signal. |

| 13C NMR | Aromatic carbon signals, C-OH signal (~150-160 ppm). | C=O signal (~180 ppm), C=N signal, olefinic carbon signals. |

| IR (cm-1) | O-H stretch (~3200-3600), N=O stretch (~1500). | C=O stretch (~1665), C=N stretch (~1625), N-O stretch (~975).[5] |

| UV-Vis (nm) | Absorption band for nitroso group (~670-715 nm in some solvents).[6] | Absorption bands related to the quinonoid system. |

Table 1: Expected Spectroscopic Data for the Tautomers of this compound.

Part 2: The Tautomerism of o-Benzoquinone Monoxime

The tautomerism of ortho-benzoquinone monoxime presents a different dynamic compared to its para isomer. The proximity of the functional groups allows for intramolecular interactions that can significantly influence the position of the equilibrium.

Synthesis of o-Benzoquinone Monoxime

The synthesis of benzoquinone monoximes generally starts from the corresponding phenol, which undergoes nitrosation.

Experimental Protocol: Synthesis from Phenol

Note: This is a general procedure for p-benzoquinone monoxime which can be adapted.

-

Preparation: React phenol with sodium nitrite in the presence of a mineral acid like sulfuric acid at low temperatures.[8]

-

Oximation: The resulting nitrosophenol (which is in equilibrium with the monoxime) can then be used. For some applications, further reaction with a hydroxylamine salt is performed to yield the dioxime.[8][9]

The Tautomeric Equilibrium: A Shift in Preference

In contrast to the para systems where the quinone oxime form often dominates, the equilibrium for o-benzoquinone monoxime can favor the 2-nitrosophenol tautomer, especially in solution.[5] This preference is attributed to the formation of a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the nitrogen of the nitroso group.

Caption: Tautomeric equilibrium of o-Benzoquinone monoxime.

Spectroscopic and Computational Evidence

-

Infrared (IR) Spectroscopy: Studies have shown that in the solid state, o-benzoquinone monoxime exists in the oxime formulation. However, in solutions like chloroform, the phenolic (nitrosophenol) tautomer can prevail.[5] This is evidenced by the appearance of a strong, broad O-H stretching band indicative of intramolecular hydrogen bonding and the absence or weakening of the C=O band.

-

Computational Studies: Ab initio calculations for 2-nitrosophenol have confirmed that the nitroso form is indeed more stable, which is consistent with experimental data.[6] The calculations also help to elucidate the energy barriers for the tautomeric and rotameric conversions.[6]

| Technique | 2-Nitrosophenol (Aromatic Tautomer) | o-Benzoquinone-2-oxime (Quinonoid Tautomer) |

| 1H NMR | Aromatic C-H signals, intramolecularly H-bonded O-H signal (can be downfield). | Olefinic C-H signals, oxime N-OH signal. |

| IR (cm-1) | Broad O-H stretch (intramolecular H-bond), N=O stretch. | C=O stretch, C=N stretch, N-O stretch.[5] |

| UV-Vis (nm) | Characteristic absorption for the chelated nitroso-phenol system. | Absorption bands for the o-quinonoid system. |

Table 2: Expected Spectroscopic Data for the Tautomers of o-Benzoquinone monoxime.

Part 3: Probing Tautomeric Equilibria Experimentally

The influence of the environment on the tautomeric equilibrium is a key area of investigation. Solvent polarity and pH can dramatically shift the balance between the two forms.[1][10][11]

Experimental Protocol: UV-Vis Spectroscopic Analysis of Solvent Effects

This protocol outlines a method to quantify the influence of solvent polarity on the tautomeric equilibrium.

-

Stock Solution Preparation: Prepare a concentrated stock solution of the compound (e.g., this compound) in a non-polar solvent like cyclohexane.

-

Solvent Series: Prepare a series of volumetric flasks containing solvents of varying polarity (e.g., cyclohexane, toluene, chloroform, acetone, ethanol, water).

-

Sample Preparation: Add a precise aliquot of the stock solution to each volumetric flask and dilute to the mark. This ensures the concentration is constant across all samples.

-

UV-Vis Measurement: Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 200-800 nm).

-

Data Analysis: Analyze the spectra for solvatochromic shifts (shifts in λmax with solvent polarity). The appearance or disappearance of specific absorption bands corresponding to each tautomer allows for a qualitative and sometimes quantitative assessment of the equilibrium shift.

Caption: Workflow for analyzing solvent effects on tautomerism.

Implications in Research and Development

The tautomeric state of a molecule is not an academic curiosity; it has profound real-world consequences:

-

Drug Development: A drug molecule may exist as a mixture of tautomers in solution. One tautomer might bind to a biological target with high affinity, while the other is inactive or binds to an off-target, causing side effects. Understanding and controlling the tautomeric equilibrium is therefore critical for designing effective and safe pharmaceuticals.

-

Materials Science: The different electronic and structural properties of tautomers can be harnessed to create "smart" materials. For example, a shift in tautomeric equilibrium induced by light (photochromism) or temperature (thermochromism) can lead to changes in color or other physical properties.

-

Chemical Synthesis: The reactivity of a molecule is dictated by its structure. The presence of different tautomers means that a reaction could proceed through multiple pathways, leading to different products. Controlling the tautomeric form is key to achieving high selectivity in organic synthesis.

Conclusion

The tautomerism between nitrosophenols and quinone monoximes in this compound and o-benzoquinone monoxime exemplifies the dynamic nature of molecular structures. The position of this equilibrium is a delicate balance influenced by intramolecular factors like hydrogen bonding and steric effects, as well as external factors such as the solvent environment and pH. A multi-faceted approach, combining organic synthesis, advanced spectroscopic techniques (NMR, IR, UV-Vis), and computational modeling, is essential for a comprehensive understanding of these systems. For scientists in drug discovery and materials research, mastering the principles that govern tautomerism is fundamental to the rational design of novel and functional molecules.

References

-

PrepChem.com. (n.d.). Preparation of this compound. Retrieved from [Link]

-

An ab initio molecular orbital study of nitrosophenol/quinone monooxime equilibria. (n.d.). Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 2-methyl-4-nitrophenol. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015, November 30). Synthesis of 2-methyl-4-nitrophenol from benzene?. Retrieved from [Link]

-

Hadži, D. (1956). Infrared Spectra and Structure of Some Quinone Monoximes. Journal of the Chemical Society (Resumed), 2725. [Link]

-

Bi, S., Wu, Y. Z., Zhou, Y. X., Tang, J. G., & Guo, C. (2009). 2-Methyl-4-nitrophenol. Acta Crystallographica Section E: Structure Reports Online, 65(6), o1378. [Link]

-

ResearchGate. (n.d.). (PDF) 2-Methyl-4-Nitrophenol - Acta Crystallographica. Retrieved from [Link]

-

Chemistry Stack Exchange. (2021, February 17). Why is quinone mono oxime more stable than 4-nitrosophenol?. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) 2-Methyl-4-nitrophenol. Retrieved from [Link]

-

Lesiak, A., & Jaroniec, J. (2021). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. Molecules, 26(16), 4983. [Link]

-

PubMed. (2006). Synthesis and antidepressant evaluation of three para-benzoquinone mono-oximes and their oxy derivatives. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. Retrieved from [Link]

-

Brainly.in. (2021, August 29). Which of the following exhibits tautomerism?. Retrieved from [Link]

-

ResearchGate. (n.d.). Tautomeric and conformational equilibrium of 2-nitrosophenol and 9,10-phenanthrenequinonemonooxime: Ab initio and NMR study. Retrieved from [Link]

-

Walsh Medical Media. (n.d.). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Retrieved from [Link]

-

Royal Society of Chemistry. (1937). The tautomerism of benzoquinoneoxime–p-nitrosophenol systems. Retrieved from [Link]

-

science-softCon. (n.d.). UV/Vis+ Photochemistry Database - Aromatic Substances. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 2-Methyl-4-nitrophenol. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Solvent effects on the rate of the keto–enol interconversion of 2-nitrocyclohexanone. Retrieved from [Link]

-

Separation and isolation of tautomers of 2-hydroxy-4-naphthoquinone-1-oxime derivatives by liquid chromatography. (n.d.). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information for - The Royal Society of Chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Influence of solvent on the electronic structure and the photochemistry of nitrophenols. Retrieved from [Link]

-

Synthesis of Diamino Benzoquinones using Facile and One-Pot Chemical Oxidative Method. (n.d.). Retrieved from [Link]

-

Synthesis of Benzoquinones by Oxidation - Organic Reactions. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). UV–Vis spectra of (a) p-nitrophenol in water and (b) p-nitrophenolate formation in the presence of NaBH4. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 4-Methyl-2-nitrophenol. Retrieved from [Link]

- Google Patents. (n.d.). A kind of preparation method of p-benzoquinone dioxime.

-

ResearchGate. (n.d.). (A) UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol + NaBH4, and (c) 4-aminophenol. Retrieved from [Link]

-

ResearchGate. (n.d.). Keto-enol tautomerism of (E)-2-[(3,4-dimethylphenylimino)methyl]-4-nitrophenol: Synthesis, X-ray, FT-IR, UV–Vis, NMR and quantum chemical characterizations. Retrieved from [Link]

-

Stenutz. (n.d.). This compound. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 1,4-Benzoquinone, BQ. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 4-Nitrosophenol. Retrieved from [Link]

-

ResearchGate. (n.d.). The IR spectrum of 1,4-benzoquinone: (a) theoretical spectrum for.... Retrieved from [Link]

-

PubMed Central. (n.d.). Computational design of molecules for an all-quinone redox flow battery. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). p-Benzoquinone. Retrieved from [Link]

-

ResearchGate. (n.d.). From phenols to quinones: Thermodynamics of radical scavenging activity of para-substituted phenols. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). o-Benzoquinone. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of quinones: (a) 2-methoxy p-quinone and (b) 3methoxy.... Retrieved from [Link]

Sources

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. prepchem.com [prepchem.com]

- 3. echemi.com [echemi.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. 536. Infrared spectra and structure of some quinone monoximes - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. CN101148423A - A kind of preparation method of p-benzoquinone dioxime - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 2-Methyl-4-nitrosophenol in Organic Solvents: A Methodological Framework

Abstract

This technical guide provides a comprehensive methodological framework for determining the solubility of 2-Methyl-4-nitrosophenol (CAS No. 6971-38-6) in various organic solvents. Recognizing the scarcity of quantitative solubility data in publicly available literature, this document emphasizes the foundational principles and experimental protocols necessary for researchers, chemists, and drug development professionals to generate high-fidelity, reproducible solubility data. We delve into the molecular characteristics of this compound that govern its solubility, present detailed, step-by-step protocols for solubility determination via the isothermal equilibrium method, and outline robust analytical techniques for quantification, including UV-Vis spectrophotometry and gravimetric analysis. This guide is designed to be an essential resource, empowering scientific professionals to overcome the data gap and enabling precise control over processes such as reaction optimization, crystallizer design, and formulation development.

Introduction: The Significance of Solubility Data

This compound is an aromatic organic compound featuring a phenol ring substituted with both a methyl and a nitroso group. It serves as a key intermediate in various chemical syntheses, including the preparation of dyes and other complex organic molecules.[1] The solubility of this compound in organic solvents is a critical physical property that dictates its utility and handling in a laboratory or industrial setting. Accurate solubility data is indispensable for:

-

Process Optimization: Designing efficient reaction and purification schemes, particularly for crystallization-based separations.

-

Formulation Development: Creating stable solutions with specific concentrations for various applications.

-

Predictive Modeling: Informing computational models for process scale-up and simulation.

This guide provides the scientific rationale and practical instruction to systematically determine these crucial parameters.

Molecular Profile and Predicted Solubility Behavior

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The structure of this compound provides clear indicators of its expected behavior.

-

Structure: C₇H₇NO₂[2]

-

Key Functional Groups:

-

Phenolic Hydroxyl (-OH): This group is polar and can act as a hydrogen bond donor and acceptor. Its presence suggests potential solubility in polar, protic solvents (e.g., alcohols). The acidic nature of this proton means solubility can be dramatically increased in basic solutions.

-

Nitroso (-N=O): The nitroso group is polar and contains a hydrogen bond acceptor site (the oxygen atom). It contributes to the overall polarity of the molecule.

-

Aromatic Ring & Methyl Group (-CH₃): These components are nonpolar and contribute to the molecule's lipophilicity, favoring solubility in less polar or nonpolar solvents (e.g., toluene, ethers).

-

The molecule exists in a tautomeric equilibrium with its quinone-oxime form, a characteristic feature of p-nitrosophenols. This equilibrium can be influenced by the solvent, potentially affecting solubility and spectroscopic properties.

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. For this compound, the LogP is 1.71, indicating that it is moderately lipophilic and will generally favor organic solvents over water.[2]

Caption: Key molecular drivers of this compound solubility.

Experimental Determination of Solubility

The most reliable method for determining thermodynamic solubility is the isothermal equilibrium (or "shake-flask") method.[3] This technique involves generating a saturated solution at a constant temperature and then measuring the concentration of the dissolved solute.

Core Protocol: Isothermal Equilibrium Method

This protocol is a self-validating system designed to ensure that true thermodynamic equilibrium is achieved.

Materials:

-

Pure this compound (recrystallized if necessary)

-

High-purity organic solvents of interest

-

Analytical balance

-

Thermostatic shaker or water bath capable of maintaining temperature ±0.1 °C

-

Screw-cap vials (e.g., 20 mL glass scintillation vials with PTFE-lined caps)

-

Syringe filters (0.45 µm, solvent-compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to several vials. The key is to ensure a solid phase remains after equilibrium is reached, confirming saturation.

-

Solvent Addition: Accurately dispense a known volume or mass (e.g., 10.0 mL) of the desired organic solvent into each vial.

-

Equilibration: Securely cap the vials and place them in the thermostatic shaker set to the desired experimental temperature (e.g., 298.15 K / 25 °C). Agitate the samples vigorously.

-

Causality Insight: Continuous agitation is crucial to maximize the surface area for dissolution and accelerate the approach to equilibrium. Temperature control must be stringent as solubility is highly temperature-dependent.[3]

-

-

Equilibrium Confirmation (Self-Validation): The system must be validated to ensure equilibrium has been reached. This is achieved by taking samples at different time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured solute concentration remains constant between successive time points.

-

Sample Collection & Preparation: a. Cease agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 30 minutes to allow excess solid to settle. b. Carefully withdraw a sample from the clear supernatant using a pre-warmed (to the experimental temperature) syringe. c. Immediately attach a syringe filter and dispense the saturated solution into a clean, dry container.

-

Causality Insight: Pre-warming the syringe and filtering quickly prevents the solute from precipitating due to temperature changes. Filtration is mandatory to remove microscopic undissolved particles that would falsely elevate the measured solubility.

-

-

Analysis: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration suitable for the chosen analytical method. Proceed with quantification as described in Section 4.

Analytical Quantification of Solute Concentration

Once a saturated solution is prepared, its concentration must be accurately measured. Below are two robust methods suitable for this compound.

Protocol: UV-Vis Spectrophotometry

This method is ideal for chromophoric compounds like this compound and offers high sensitivity.

Step-by-Step Methodology:

-

Wavelength Scan: Prepare a dilute solution of the compound in the solvent of interest and scan its absorbance from 200-800 nm to determine the wavelength of maximum absorbance (λ_max).

-

Calibration Curve Preparation: a. Prepare a stock solution of this compound of known concentration in the solvent. b. Perform a series of accurate serial dilutions to create at least five calibration standards of decreasing concentration. c. Measure the absorbance of each standard at λ_max. d. Plot Absorbance vs. Concentration. The resulting plot should be linear and pass through the origin (or close to it). Calculate the linear regression equation (y = mx + c) and the correlation coefficient (R²), which should be >0.999 for a reliable curve.

-

Sample Analysis: a. Take the accurately diluted saturated solution from the equilibrium experiment (Section 3.1, Step 6). b. Measure its absorbance at λ_max. c. Use the calibration curve's regression equation to calculate the concentration of the diluted sample.

-

Final Calculation: Multiply the calculated concentration by the dilution factor to determine the original concentration of the saturated solution, which represents the solubility.

Protocol: Gravimetric Analysis

This is a simpler, absolute method that does not require an analytical standard but may be less precise for low solubilities.

Step-by-Step Methodology:

-

Preparation: Pre-weigh a clean, dry evaporating dish on an analytical balance.

-

Sample Addition: Accurately transfer a known volume (e.g., 5.00 mL) of the filtered saturated solution (from Section 3.1, Step 5) into the pre-weighed dish.

-

Solvent Evaporation: Gently evaporate the solvent in a fume hood or using a rotary evaporator.

-

Drying to Constant Mass (Self-Validation): Dry the residue in a vacuum oven at a temperature below the compound's melting point until a constant mass is achieved. This is confirmed by weighing the dish, returning it to the oven for another hour, and re-weighing until two consecutive measurements are identical within the balance's tolerance.

-

Calculation:

-

Mass of solute = (Mass of dish + residue) - (Mass of empty dish)

-

Solubility (e.g., in g/100 mL) = (Mass of solute / Volume of solution used) * 100

-

Data Presentation and Workflow Visualization

All experimentally determined solubility data should be recorded systematically.

Table 1: Template for Recording Solubility Data of this compound

| Solvent | Temperature (K) | Method | Solubility ( g/100 mL) | Solubility (mol/L) |

|---|---|---|---|---|

| Methanol | 298.15 | UV-Vis | Experimental Value | Calculated Value |

| Ethanol | 298.15 | UV-Vis | Experimental Value | Calculated Value |

| Acetone | 298.15 | Gravimetric | Experimental Value | Calculated Value |

| Toluene | 298.15 | UV-Vis | Experimental Value | Calculated Value |

| Other | ... | ... | ... | ... |

Caption: Experimental workflow for solubility determination.

Conclusion

While published quantitative data on the solubility of this compound is limited, this guide provides the complete methodological framework required for its precise and accurate determination. By understanding the underlying molecular properties and adhering to the detailed, self-validating experimental protocols for isothermal equilibrium and subsequent analytical quantification, researchers can confidently generate the high-quality data essential for advancing their work in chemical synthesis, process development, and formulation science.

References

- (Reserved for future citations if specific d

- (Reserved for future citations if specific d

- (Reserved for future citations if specific d

- (Reserved for future citations if specific d

- (Reserved for future citations if specific d

-

Stenutz, R. (n.d.). This compound. KTH Royal Institute of Technology. Retrieved from [Link]

- (Reserved for future citations if specific d

- (Reserved for future citations if specific d

- (Reserved for future citations if specific d

- (Reserved for future citations if specific d

- (Reserved for future citations if specific d

-

PrepChem (n.d.). Preparation of this compound. Retrieved from [Link]

- (Reserved for future citations if specific d

- (Reserved for future citations if specific d

- (Reserved for future citations if specific d

-

Baka, E. (2004). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

-

Wikipedia. (2023). 4-Nitrophenol. Retrieved from [Link]

Sources

The Predominant Historical Method: Direct Nitrosation of o-Cresol

An In-depth Technical Guide to the Historical Synthesis of 2-Methyl-4-nitrosophenol

For the modern researcher, understanding the historical synthesis of key chemical intermediates offers a foundational perspective on the evolution of organic chemistry. This compound, also known as 4-nitroso-o-cresol, is a valuable intermediate whose preparation illustrates fundamental principles of electrophilic aromatic substitution. This guide provides a detailed examination of the core historical methods for its synthesis, focusing on the underlying chemical principles, experimental causality, and contrasting methodologies that defined early organic synthesis.

The most direct and historically established method for synthesizing this compound is the electrophilic nitrosation of o-cresol. This reaction leverages the powerful activating and directing effects of the hydroxyl group on the aromatic ring, making it a classic example of electrophilic aromatic substitution.

Mechanistic Rationale: The Power of Electrophilic Aromatic Substitution

The synthesis proceeds via the reaction of o-cresol with nitrous acid (HNO₂), which is typically generated in situ from an alkali metal nitrite (like sodium nitrite) and a strong mineral acid (such as sulfuric acid).

-

Generation of the Electrophile : In the acidic medium, sodium nitrite is protonated to form nitrous acid. A subsequent protonation of nitrous acid leads to the formation of the highly electrophilic nitrosonium ion (N≡O⁺). This ion is the active agent that attacks the electron-rich aromatic ring.

-

Regioselective Attack : The hydroxyl group of o-cresol is a potent activating group, strongly directing incoming electrophiles to the ortho and para positions. While the methyl group is also an ortho-, para-director, the hydroxyl group's influence is overwhelmingly dominant. The para position relative to the hydroxyl group is sterically unhindered, making it the primary site of attack for the nitrosonium ion.

-

Rearomatization : Following the attack, the resulting carbocation intermediate, a Wheland intermediate, loses a proton to restore the aromaticity of the ring, yielding the final product, this compound.

The choice of a low reaction temperature is critical. Nitrous acid is unstable and can readily disproportionate at higher temperatures. Maintaining a temperature between 5-10°C ensures the controlled generation of the nitrosonium ion and minimizes the formation of undesirable byproducts from oxidation or other side reactions.[1]

Experimental Protocol: Nitrosation of o-Cresol

This protocol is based on established historical procedures for the synthesis of this compound.[1]

Step-by-Step Methodology:

-

Reagent Preparation : In a large glass flask, dissolve 54 g of o-cresol and 34.5 g of sodium nitrite in 4 liters of ice-water.

-

Acid Addition : Prepare a solution of 18.5 ml of concentrated sulfuric acid in 500 ml of water. Slowly add this acid solution from a dropping funnel to the o-cresol/sodium nitrite mixture over a period of 30-60 minutes.

-

Temperature Control (Critical Step) : Throughout the acid addition, maintain the reaction temperature between 5-10°C using an ice bath and constant stirring. This ensures the stability of the nitrous acid and controls the reaction rate.

-

Reaction Completion : After the acid addition is complete, allow the reaction mixture to stand in the cold for 2 hours to ensure the reaction proceeds to completion.

-

Isolation of Crude Product : A brown solid will precipitate. Filter this solid from the reaction mixture.

-

Purification : The crude product can be purified by dissolving it in a 10% sodium carbonate solution and treating it with activated carbon to remove colored impurities.

-

Final Precipitation : Filter the purified solution into an excess of dilute sulfuric acid. This will precipitate the this compound as orange-brown scales.

-

Final Product : The yield is typically between 40-45 g of this compound with a melting point of 134°C.[1]

Data Summary: Nitrosation of o-Cresol

| Parameter | Value | Rationale |

| Starting Material | o-Cresol (54 g) | The aromatic substrate for nitrosation. |

| Nitrosating Agent | Sodium Nitrite (34.5 g) | Precursor to nitrous acid. |

| Acid Catalyst | Sulfuric Acid (18.5 ml conc.) | Generates nitrous acid and the nitrosonium ion. |

| Solvent | Water (4.5 L) | Dissolves reagents and helps control temperature. |

| Temperature | 5-10°C | Critical for stability of nitrous acid and selectivity. |

| Reaction Time | ~3 hours | Includes slow addition and a final standing period. |

| Yield | 40-45 g | Represents a typical outcome for this historical method. |

Visualizing the Synthesis

Diagram 1: Reaction Mechanism

Caption: Electrophilic substitution pathway for the synthesis of this compound.

Diagram 2: Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

A Contrasting Historical Method: The Baudisch Reaction

To fully appreciate the specificity of the direct nitrosation method, it is instructive to compare it with another historical synthesis for nitrosophenols: the Baudisch reaction. First described by Oskar Baudisch in 1939, this reaction synthesizes o-nitrosophenols from aromatic substrates, hydroxylamine, and hydrogen peroxide, typically in the presence of copper ions.[2][3]

The key distinction lies in its regioselectivity. The Baudisch reaction introduces the nitroso group specifically at the position ortho to the hydroxyl group.[2] The proposed mechanism involves the formation of a copper coordination complex where the metal ion binds to both the phenoxy oxygen and the nitrosyl group, directing the substitution to the adjacent ortho position.[2]

Therefore, if o-cresol were subjected to the Baudisch reaction, the expected product would be 2-Methyl-6-nitrosophenol, not the desired this compound. This fundamental difference in directing effects explains why direct nitrosation with nitrous acid was the necessary and established historical path for the synthesis of this compound, while the Baudisch reaction was valuable for accessing its ortho-nitroso isomers.[2][4]

Diagram 3: Baudisch Reaction Concept

Caption: The Baudisch reaction's metal-directed mechanism yields ortho-substituted products.

Conclusion

The historical synthesis of this compound is dominated by the direct nitrosation of o-cresol. This method is a robust and clear illustration of the principles of electrophilic aromatic substitution, where the regiochemical outcome is predictably controlled by the powerful directing effect of the hydroxyl group. Understanding this primary route, in contrast to alternative period methods like the Baudisch reaction, provides valuable insight into the logic and experimental design that has underpinned synthetic organic chemistry for decades. For professionals in drug development and chemical research, this foundational knowledge remains essential for appreciating the elegant and predictable nature of aromatic chemistry.

References

-

Baudisch reaction - Wikipedia. [Link]

-

Baudisch-Reaktion - Wikipedia. [Link]

-

Maruyama, K., Tanimoto, I., & Goto, R. (1967). Studies on the Baudisch reaction. I. The synthesis of o-nitrosophenols. The Journal of Organic Chemistry, 32(8), 2516-2520. [Link]

-

Preparation of 2-methyl-4-nitrophenol - PrepChem.com. [Link]

-

Baudisch Reaction. In Name Reactions. [Link]

-

Nicholls, A. J., Barber, T., & Baxendale, I. R. (2019). The Synthesis and Utility of Metal-Nitrosophenolato Compounds—Highlighting the Baudisch Reaction. Molecules, 24(22), 4018. [Link]

-

Sasaki, M., Nodera, K., Mukai, K., & Yoshioka, H. (1977). Studies on the Nitration of m-Cresol. A New Selective Method for the Preparation of 3-Methyl-6-nitrophenol. Bulletin of the Chemical Society of Japan, 50(1), 276-280. [Link]

- Process for the preparation of p-nitro-m-cresol.

-

Preparation of this compound - PrepChem.com. [Link]

Sources

discovery and initial characterization of 2-Methyl-4-nitrosophenol

An In-Depth Technical Guide to the Discovery and Initial Characterization of 2-Methyl-4-nitrosophenol

Abstract